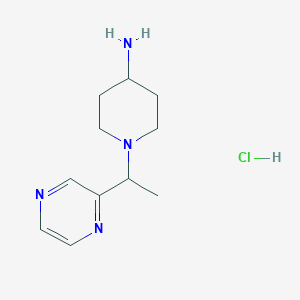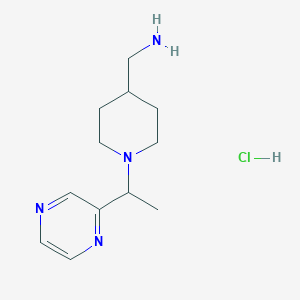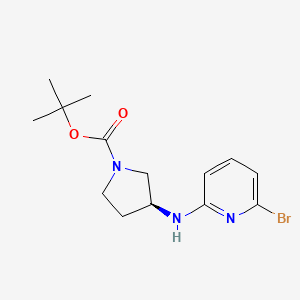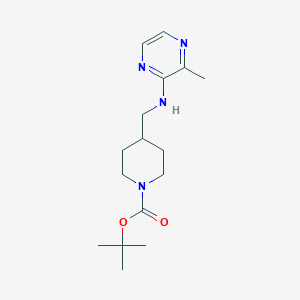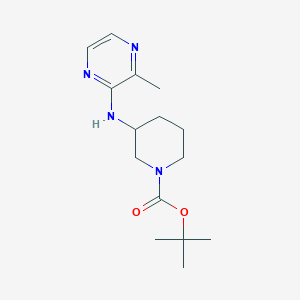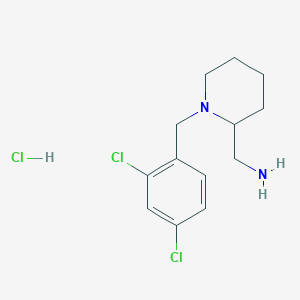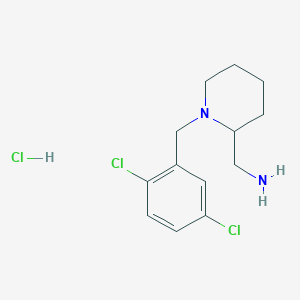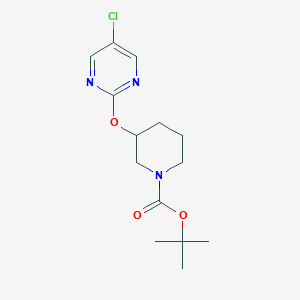
3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester is an organic compound that features a piperidine ring substituted with a pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester typically involves the following steps:
-
Formation of the Pyrimidine Intermediate
- Starting with 5-chloro-2-hydroxypyrimidine, the hydroxyl group is activated using a suitable leaving group, such as tosyl chloride, in the presence of a base like triethylamine.
- The activated intermediate is then reacted with piperidine to form 3-(5-chloro-pyrimidin-2-yloxy)-piperidine.
-
Esterification
- The piperidine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as pyridine to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
化学反应分析
Types of Reactions
Substitution Reactions:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
Substitution: Various substituted pyrimidine derivatives.
Hydrolysis: 3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid.
Oxidation/Reduction: Oxidized or reduced forms of the piperidine ring.
科学研究应用
3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of pyrimidine derivatives with biological targets.
作用机制
The mechanism of action of 3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting or modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-(5-Bromo-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester
- 3-(5-Fluoro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester
- 3-(5-Methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester
Uniqueness
The presence of the chloro group in 3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester imparts unique reactivity compared to its bromo, fluoro, and methyl counterparts. This can influence its biological activity and its suitability for specific synthetic applications.
属性
IUPAC Name |
tert-butyl 3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZZIWVEILZZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
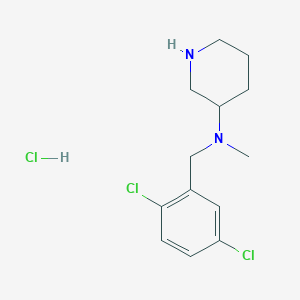
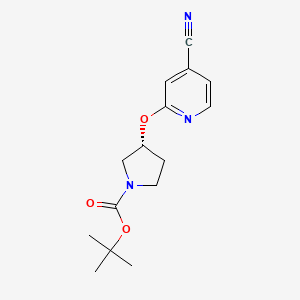
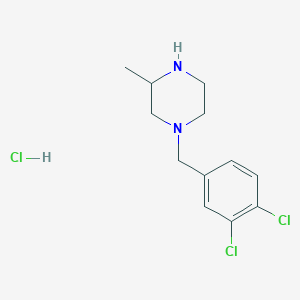
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899143.png)
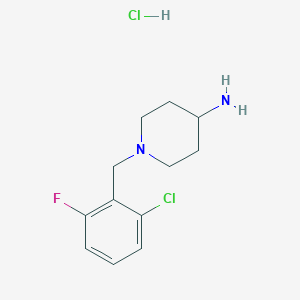
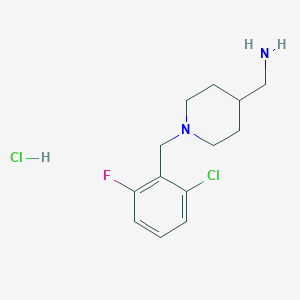
![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7899160.png)
